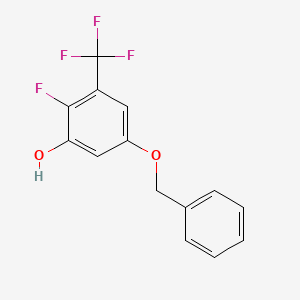

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O2/c15-13-11(14(16,17)18)6-10(7-12(13)19)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSVVPZXPSCEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzyloxy Group: The phenol is first protected by reacting it with benzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to 5-hydroxy-2-fluoro-3-(trifluoromethyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoro substituent can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol with key structural analogs:

Key Differences and Implications

Substituent Position and Reactivity: The 2-fluoro and 3-trifluoromethyl groups in the target compound create a sterically hindered and electron-deficient aromatic ring, favoring electrophilic substitution at the 4- or 6-positions. In contrast, 2-Fluoro-3-(trifluoromethyl)phenol lacks the benzyloxy group, increasing volatility but reducing stability in acidic conditions.

Lipophilicity and Solubility: The benzyloxy group in the target compound significantly increases lipophilicity (logP ≈ 3.5 estimated) compared to non-benzyloxy analogs like 2-Fluoro-3-(trifluoromethyl)phenol (logP ≈ 2.1). This makes it more suitable for lipid-based drug formulations.

Acidity: The -CF₃ group lowers the phenolic pKa to ~7.5 (estimated), enhancing acidity relative to 5-(Benzyloxy)-2-fluorophenol (pKa ~9.5). This acidity facilitates deprotonation in basic reaction conditions.

Applications: Unlike 3-(Benzyloxy)phenol (used in polymer synthesis), the target compound’s fluorine and CF₃ groups make it a candidate for fluorinated drug intermediates, such as kinase inhibitors or antiviral agents.

Research Findings

- Synthetic Utility: The benzyloxy group in this compound can be selectively removed via hydrogenolysis, enabling modular synthesis of fluorinated phenolic derivatives.

- Stability Challenges: The compound’s discontinued status in some catalogs may reflect instability under prolonged storage or sensitivity to light/moisture, common issues with benzyloxy-protected phenols.

Biological Activity

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its interaction with biological targets.

Chemical Structure and Properties

The compound features a benzyloxy group , a fluoro substituent , and a trifluoromethyl group attached to a phenolic ring. These functional groups contribute to the compound's lipophilicity , stability , and reactivity . The presence of fluorine atoms enhances its electronic properties, which may facilitate interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been identified as a potential inhibitor of various enzymes, which may be linked to its structural characteristics. The compound's binding affinity to specific enzymes is currently under investigation using molecular docking studies and in vitro assays.

Table 1: Comparison of Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Enzyme A | TBD |

| 5-(Benzyloxy)-2-fluoro-3-methylphenol | Enzyme B | TBD |

| 5-(Benzyloxy)-2-chloro-3-(trifluoromethyl)phenol | Enzyme C | TBD |

Note: TBD = To Be Determined

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity . Preliminary studies suggest it may possess both antibacterial and antifungal properties, although specific mechanisms of action remain to be elucidated. Further research is necessary to determine the efficacy against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally similar to this compound. For instance:

- Study on Fluorinated Phenols : A research article highlighted the enhanced biological activity of fluorinated phenolic compounds compared to their non-fluorinated counterparts, suggesting that fluorine substitution can significantly alter enzyme interaction profiles .

- Enzyme Inhibition Studies : Another study focused on the role of trifluoromethyl groups in enhancing binding affinity to specific enzymes, demonstrating that such modifications can lead to improved pharmacological profiles .

Interaction Studies

To better understand how this compound interacts with biological targets, various techniques are employed:

- Molecular Docking : This computational method predicts how the compound binds to target enzymes or receptors, providing insights into its potential therapeutic applications.

- In Vitro Assays : Laboratory experiments assess the biological activity of the compound against specific cell lines or microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.